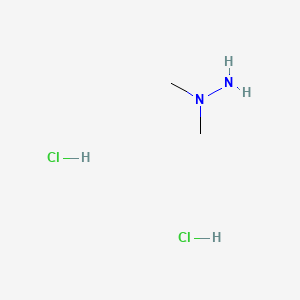
3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: is a synthetic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30312 g/mol . This compound is characterized by the presence of a beta-alanine backbone substituted with an acetylamino group on the phenyl ring and a carboxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Carboxylation: The addition of a carboxyethyl group to the beta-alanine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and carboxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: can be compared with other similar compounds, such as:
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.
N-Acetyl-beta-Alanine: A derivative of beta-alanine with an acetyl group.
N-Carboxyethyl-beta-Alanine: A derivative with a carboxyethyl group.
The uniqueness of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
71519-99-8 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-[3-acetamido-N-(2-carboxyethyl)anilino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-10(17)15-11-3-2-4-12(9-11)16(7-5-13(18)19)8-6-14(20)21/h2-4,9H,5-8H2,1H3,(H,15,17)(H,18,19)(H,20,21) |
Clé InChI |
AABCQOXPDASHKV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC(=O)O)CCC(=O)O |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)N(CCC(=O)O)CCC(=O)O |
| 71519-99-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1623169.png)
![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)










